1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Overview
Description
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- is a chemical compound with the molecular formula C17H26O and a molecular weight of 246.38 g/mol . This compound is part of the indene family, which is known for its diverse applications in organic synthesis and industrial chemistry.
Preparation Methods
The synthesis of 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- involves several steps. One common method includes the reaction of indene derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Scientific Research Applications
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- can be compared with other indene derivatives, such as:
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: This compound has a similar indene core but differs in its substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds share a similar heterocyclic structure but have distinct functional groups and applications
Properties
IUPAC Name |
2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-11(10-18)13-7-8-14-15(9-13)17(5,6)12(2)16(14,3)4/h7-9,11-12,18H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADUOCSCUWPALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)C(C)CO)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027372 | |
Record name | 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-08-9 | |
Record name | 2,3-Dihydro-β,1,1,2,3,3-hexamethyl-1H-indene-5-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene-5-ethanol, 2,3-dihydro-.beta.,1,1,2,3,3-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β,1,1,2,3,3-hexamethylindan-5-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-INDENE-5-ETHANOL, 2,3-DIHYDRO-BETA,1,1,2,3,3-HEXAMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5V177O23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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